molecular formula C27H25NO7 B12861040 3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

Cat. No.: B12861040
M. Wt: 475.5 g/mol
InChI Key: HBJBCSJJUYYIRD-UHFFFAOYSA-N
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Description

3’,6’-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide is a complex organic compound known for its unique structural properties This compound belongs to the class of spiro compounds, which are characterized by a spiro linkage between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of a benzofuran derivative with a xanthene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the spiro linkage. The hydroxyl and carboxamide groups are introduced through subsequent functionalization reactions, such as hydroxylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

3’,6’-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’,6’-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity. Additionally, the compound’s fluorescent properties make it useful for tracking and imaging in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3’,6’-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylic acid
  • N-{3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-yl}octadecanamide
  • 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Uniqueness

3’,6’-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide is unique due to the presence of the 6-hydroxyhexyl group, which imparts additional hydrophilicity and potential for hydrogen bonding. This distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C27H25NO7/c29-12-4-2-1-3-11-28-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27/h5-10,13-15,29-31H,1-4,11-12H2,(H,28,32)

InChI Key

HBJBCSJJUYYIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCCO)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Origin of Product

United States

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